molecular formula C20H18O8 B1149436 Moluccanin

Moluccanin

Cat. No.: B1149436
M. Wt: 386.4 g/mol
InChI Key: GBLZBLJGCQTQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Moluccanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound inhibits the activity of cyclooxygenase enzymes, which are key players in the inflammatory response . This inhibition results in decreased production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory effects over time, although its potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of lipids and carbohydrates . For example, this compound can inhibit the activity of lipoxygenase enzymes, leading to reduced production of leukotrienes, which are inflammatory mediators. This interaction affects metabolic flux and alters the levels of specific metabolites involved in inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification. This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Moluccanin is primarily isolated from natural sources, specifically from Aleurites moluccana. The extraction process involves the use of organic solvents to separate the compound from the plant material, followed by purification using chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, which limits its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions: Moluccanin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .

Biological Activity

Moluccanin, a compound derived from Aleurites moluccana, commonly known as the candlenut tree, exhibits a range of biological activities that have garnered attention in phytochemical research. This article compiles comprehensive data on its biological properties, including antibacterial, cytotoxic, anti-inflammatory, and other pharmacological effects.

Overview of this compound

This compound is primarily found in the seeds and leaves of Aleurites moluccana. The plant has been utilized in traditional medicine across various cultures, leading to increased interest in its bioactive compounds. Recent studies have focused on isolating these compounds and assessing their biological activities.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/ml)
Staphylococcus aureus256
Candida albicans256
Enterococcus faecalis512
Pseudomonas aeruginosa98
Klebsiella pneumoniae215

Studies have shown that extracts from the bark and leaves can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

2. Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µg/ml)
Raji (B-cell lymphoma)7.60
HepG2 (liver cancer)9.31
Other cancer cell linesVarious

Compounds extracted from the leaves have been noted for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

3. Anti-inflammatory Activity

This compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit inflammatory responses in various models:

  • Inhibition of carrageenan-induced hypernociceptive response by 70% with specific compounds.
  • Reduction of mechanical hypersensitivity by metabolites derived from the plant .

Case Studies

Several case studies have explored the application of this compound in real-world contexts:

  • Case Study 1 : Investigated the use of Aleurites moluccana extracts in local medicinal practices, demonstrating effective treatment for inflammatory conditions.
  • Case Study 2 : Focused on the antibacterial efficacy of this compound against resistant strains of bacteria in clinical settings, providing evidence for its potential use in modern medicine .

Phytochemical Composition

The phytochemical profile of this compound includes various fatty acids and secondary metabolites that contribute to its biological activity:

  • Fatty Acids : Linolenic acid (49.55%).
  • Other Compounds : Toxalbumin and glycoproteins, which may exhibit both beneficial and adverse effects depending on processing methods .

Properties

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLZBLJGCQTQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Moluccanin and where is it found?

A1: this compound is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []

Q2: Has this compound's structure been fully characterized?

A2: While the isolation of this compound from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.

Q3: Can this compound be synthesized in the lab?

A3: While the provided research excerpts don't describe the total synthesis of this compound specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of this compound. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.

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